molecular formula C24H30O6 B12079325 (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione

(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione

Cat. No.: B12079325
M. Wt: 414.5 g/mol
InChI Key: RZAMUHXEOMZXET-BYLBHKFYSA-N
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Description

(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is a synthetic steroid compound. It is known for its significant biological activity and is used in various scientific research applications. This compound is part of the corticosteroid family and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Acetylation: Introduction of the acetyloxy group at the 21st position.

    Hydroxylation: Addition of a hydroxyl group at the 17th position.

    Methylation: Introduction of a methyl group at the 16th position.

    Formation of the diene structure: This involves creating the double bonds at the 1,4 positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at various positions on the steroid backbone, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones to alcohols or reduce double bonds to single bonds.

    Substitution: Various substituents can be introduced at different positions on the steroid nucleus through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 11-keto derivatives, while reduction can produce 17-hydroxy derivatives.

Scientific Research Applications

(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding leads to changes in gene expression and modulation of inflammatory responses. The compound can inhibit the production of pro-inflammatory cytokines and reduce immune cell activation.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broad range of biological activities.

Uniqueness

(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which confer distinct biological activities. Its acetylation and hydroxylation patterns differentiate it from other corticosteroids, leading to unique pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21-,22+,23+,24+/m1/s1

InChI Key

RZAMUHXEOMZXET-BYLBHKFYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C

Origin of Product

United States

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